In Vivo Peripheral Restriction: Absence of CNS Activity Confirmed Against Naltrexone and Alvimopan in Rat Models
In a direct head-to-head study, Axelopran (TD-1211) was compared to naltrexone and ADL 08-0011 (the active metabolite of alvimopan) for CNS-mediated effects. Oral administration of naltrexone and ADL 08-0011 produced a significant CNS withdrawal response in morphine-dependent mice and inhibited morphine-induced anti-nociception in a rat hot plate test. In contrast, Axelopran and alvimopan produced no such CNS effects, confirming a peripherally restricted profile for Axelopran [1].
| Evidence Dimension | CNS Activity (Anti-nociception Reversal) |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Naltrexone (significant inhibition), ADL 08-0011 (significant inhibition) |
| Quantified Difference | Qualitative: Complete absence of CNS effect for Axelopran vs. significant effect for comparators. |
| Conditions | Rat hot plate test; oral administration |
Why This Matters
This data provides direct, comparative evidence that Axelopran is truly peripherally restricted, a critical feature for in vivo studies aiming to isolate gastrointestinal opioid receptor antagonism without interfering with centrally-mediated analgesic endpoints.
- [1] Armstrong SR, Campbell CB, Richardson CL, Vickery RG, Tsuruda PR, Long DD, Hegde SS, Beattie DT. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity. Naunyn Schmiedebergs Arch Pharmacol. 2013 Jun;386(6):471-8. View Source
